Diisopropylamino-acetic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisopropylamino-acetic acid can be synthesized through various methods. One common approach involves the reaction of diisopropylamine with chloroacetic acid under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the process . The reaction proceeds through nucleophilic substitution, where the diisopropylamine attacks the carbon atom of the chloroacetic acid, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems. These systems ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to optimize yield and purity . The use of solid-phase synthesis techniques can also be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Diisopropylamino-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Diisopropylamino-acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of diisopropylamino-acetic acid involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions by donating its electron pair to electrophilic centers . This property makes it useful in synthetic chemistry for forming new bonds and creating complex structures .
Comparison with Similar Compounds
Similar Compounds
Diisopropylamine: A secondary amine with similar nucleophilic properties.
Chloroacetic acid: Used as a precursor in the synthesis of diisopropylamino-acetic acid.
N,N-Diisopropylethylamine: Another amine with comparable reactivity.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both diisopropylamine and acetic acid. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in research and industrial applications .
Properties
IUPAC Name |
2-[di(propan-2-yl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(2)9(7(3)4)5-8(10)11/h6-7H,5H2,1-4H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOTVKSRXFESJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390384 | |
Record name | Diisopropylamino-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
44976-83-2 | |
Record name | Diisopropylamino-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the pharmacological activity of glucono-di(N-diisopropylamino)acetic acid sodium salt based on this research?
A1: While the abstract doesn't delve into specific mechanisms, it highlights that the research investigated the compound's tolerance and its effects on urinary creatine and creatinine elimination []. This suggests that the compound might interact with metabolic pathways related to these compounds. Further research is needed to elucidate the precise mechanisms of action and potential therapeutic applications.
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